
2,3,5-Trichloro-6-methoxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-6-methoxypyrazine is a chemical compound belonging to the pyrazine family Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-6-methoxypyrazine typically involves the chlorination of 6-methoxypyrazine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2,3,5-Trichlor-6-methoxypyrazin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chloratome können durch Nukleophile wie Amine oder Thiole substituiert werden.
Oxidationsreaktionen: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.
Reduktionsreaktionen: Die Verbindung kann reduziert werden, um Chloratome zu entfernen oder den Pyrazinring zu modifizieren.
Häufige Reagenzien und Bedingungen:
Substitution: Reagenzien wie Natriumamid oder Thioharnstoff in polaren Lösungsmitteln.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Hauptprodukte:
Substitution: Bildung von Amin- oder Thiol-Derivaten.
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von teilweise oder vollständig dechlorierten Pyrazinderivaten.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichlor-6-methoxypyrazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein bei der Synthese komplexerer organischer Moleküle.
Biologie: Untersuchung auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und antifungaler Eigenschaften.
Medizin: Untersuchung auf seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere für seine Fähigkeit, mit spezifischen biologischen Zielmolekülen zu interagieren.
Industrie: Verwendung in der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika.
5. Wirkmechanismus
Der Wirkmechanismus von 2,3,5-Trichlor-6-methoxypyrazin beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Die Chloratome und die Methoxygruppe der Verbindung tragen zu ihrer Bindungsaffinität und Spezifität bei. So kann sie beispielsweise die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Interaktion mit Bindungsdomänen verändern.
Ähnliche Verbindungen:
2,3,5-Trichlorpyrazin: Fehlt die Methoxygruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
2,3,6-Trichlor-5-methoxypyrazin: Ähnliche Struktur, aber unterschiedliche Positionen der Chloratome, was zu Variationen in Reaktivität und Anwendungen führt.
2,5-Dimethyl-3-methoxypyrazin: Enthält Methylgruppen anstelle von Chloratomen, was sein chemisches Verhalten und seine Anwendungen deutlich verändert.
Einzigartigkeit: 2,3,5-Trichlor-6-methoxypyrazin ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische Eigenschaften und potenzielle Anwendungen verleiht. Seine Kombination aus Chloratomen und einer Methoxygruppe macht es zu einer vielseitigen Verbindung für verschiedene chemische Reaktionen und Forschungsanwendungen.
Wirkmechanismus
The mechanism of action of 2,3,5-Trichloro-6-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and methoxy group contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Vergleich Mit ähnlichen Verbindungen
2,3,5-Trichloropyrazine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2,3,6-Trichloro-5-methoxypyrazine: Similar structure but different chlorine atom positions, leading to variations in reactivity and applications.
2,5-Dimethyl-3-methoxypyrazine: Contains methyl groups instead of chlorine atoms, significantly altering its chemical behavior and uses.
Uniqueness: 2,3,5-Trichloro-6-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of chlorine atoms and a methoxy group makes it a versatile compound for various chemical reactions and research applications.
Eigenschaften
Molekularformel |
C5H3Cl3N2O |
|---|---|
Molekulargewicht |
213.44 g/mol |
IUPAC-Name |
2,3,5-trichloro-6-methoxypyrazine |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-5-4(8)9-2(6)3(7)10-5/h1H3 |
InChI-Schlüssel |
DEIBKEMKPMWMGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C(=N1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
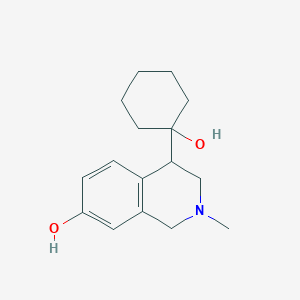
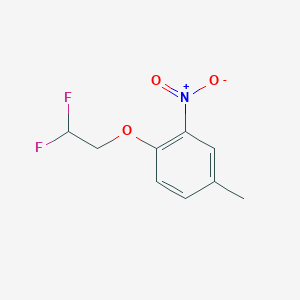


![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)
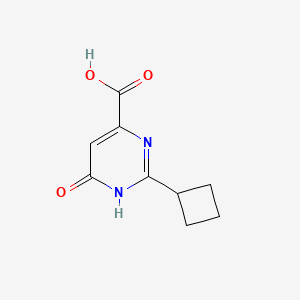
![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)
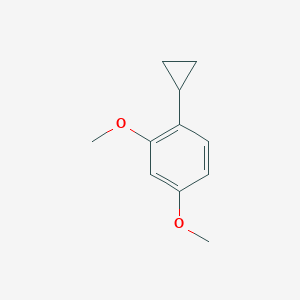
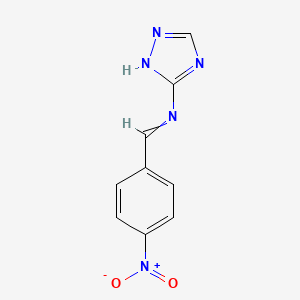
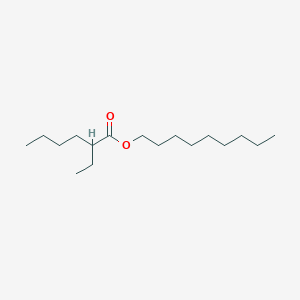
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)
